molecular formula C10H9F3O3 B173584 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde CAS No. 138490-96-7

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

Cat. No.: B173584
CAS No.: 138490-96-7
M. Wt: 234.17 g/mol
InChI Key: RVBGIIWJLAXZGT-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C10H9F3O3. It is a benzaldehyde derivative characterized by the presence of two methoxy groups and a trifluoromethyl group attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Scientific Research Applications

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P261, P280, P305+P351+P338, P304+P340, P405, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde typically involves the introduction of methoxy and trifluoromethyl groups onto a benzaldehyde core. One common method is the reaction of 3,4-dimethoxybenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as distillation and recrystallization ensures the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering the structure of biomolecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde is unique due to the combined presence of methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it particularly useful in the synthesis of complex molecules and in studies requiring specific chemical functionalities .

Properties

IUPAC Name

3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBGIIWJLAXZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459845
Record name 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138490-96-7
Record name 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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